N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride
CAS No.: 111971-41-6
Cat. No.: VC11677163
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111971-41-6 |
|---|---|
| Molecular Formula | C9H11Cl2N3 |
| Molecular Weight | 232.11 g/mol |
| IUPAC Name | N-(2-chloroethyl)-1H-benzimidazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClN3.ClH/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9;/h1-4H,5-6H2,(H2,11,12,13);1H |
| Standard InChI Key | PBTXQPLGWYDSPF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride has the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 232.11 g/mol. The compound’s structure features a benzimidazole core with a chloroethylamine side chain at the 2-position, protonated as a hydrochloride salt. Key structural identifiers include:
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SMILES Notation: C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl
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InChI Key: PBTXQPLGWYDSPF-UHFFFAOYSA-N
Comparative Analysis with the Free Base Form
The hydrochloride form differs from its free base counterpart, N-(2-chloroethyl)-1H-benzimidazol-2-amine (CAS No. 84797-54-6), in molecular weight (195.65 g/mol vs. 232.11 g/mol) and solubility. The hydrochloride salt exhibits improved aqueous solubility due to ionic interactions, facilitating its use in biological assays.
| Property | Hydrochloride Form | Free Base Form |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 232.11 g/mol | 195.65 g/mol |
| Solubility | Soluble in polar solvents (e.g., DMF, water) | Limited aqueous solubility |
| Stability | Hygroscopic, requires anhydrous storage | Less hygroscopic |
Synthesis and Manufacturing Processes
Primary Synthesis Route
The compound is synthesized via a two-step reaction:
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Cyclization: 1H-benzimidazol-2-amine reacts with chloroethyl derivatives (e.g., 2-chloroethylamine hydrochloride) in a polar aprotic solvent like dimethylformamide (DMF) at 50–100°C.
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from acetonitrile/water mixtures.
Optimization Insights:
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Solvent Selection: DMF enhances reaction kinetics but requires careful removal due to toxicity.
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Yield: Reported yields range from 85–88%, with purity exceeding 99% post-crystallization.
Research Applications and Industrial Relevance
Drug Discovery
The compound serves as a precursor for:
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Anthelmintic Agents: Structural analogs target β-tubulin in parasitic nematodes.
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Kinase Inhibitors: Modifications at the chloroethyl group enhance selectivity for EGFR and VEGFR.
Material Science
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Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) for catalytic applications.
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Photodynamic Therapy: Benzene ring conjugation enables light-activated ROS generation.
Comparative Analysis with Related Compounds
N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride outperforms simpler benzimidazoles in bioactivity due to its electrophilic chloroethyl group. Compared to 7-chloro-4-aminoquinoline–benzimidazole hybrids , it exhibits lower cytotoxicity toward non-tumor cells (MRC-5 IC₅₀ > 50 μM) .
Future Perspectives in Medicinal Chemistry
Future research should prioritize:
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